1,8-Naphthyridin-4-OL

Beschreibung

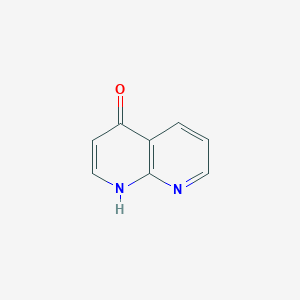

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-7-3-5-10-8-6(7)2-1-4-9-8/h1-5H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQUIRWXTTAMWIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC=CC2=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343426 | |

| Record name | 1,8-NAPHTHYRIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54569-29-8 | |

| Record name | 1,8-Naphthyridin-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54569-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-NAPHTHYRIDIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms for 1,8 Naphthyridin 4 Ol and Its Derivatives

Established Synthetic Pathways to 1,8-Naphthyridine (B1210474) Core Structures

Several classical reactions have been adapted for the synthesis of the 1,8-naphthyridine core. The most common and versatile methods include the Friedländer, Skraup, Combes, Pfitzinger, and Conrad–Limpach reactions. nih.govacs.org Among these, the Friedländer reaction is often considered the simplest and most efficient method, typically providing higher yields. nih.gov

| Reaction Name | Key Reactants | General Product | Reference |

|---|---|---|---|

| Friedländer Reaction | An o-aminoaryl aldehyde/ketone and a compound with an α-methylene group | Substituted 1,8-naphthyridines | nih.gov |

| Skraup Reaction | An aminopyridine, glycerol, an acid, and an oxidizing agent | Unsubstituted or substituted 1,8-naphthyridines | thieme-connect.dewikipedia.org |

| Combes Reaction | An aminopyridine and a β-diketone | Substituted 1,8-naphthyridines | nih.govwikipedia.org |

| Pfitzinger Reaction | An isatin (B1672199) analog with a carbonyl compound | 1,8-Naphthyridine-4-carboxylic acids | acs.orgwikipedia.org |

| Conrad–Limpach Reaction | An aminopyridine and a β-ketoester | 4-Hydroxy-1,8-naphthyridines (1,8-Naphthyridin-4-ols) | nih.govwikipedia.org |

The Friedländer reaction, first reported in 1882, involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group (a reactive CH2 group adjacent to a carbonyl). nih.gov For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde (or a related 2-amino-3-acylpyridine) serves as the key starting material. tsijournals.com This reaction has been extensively modified to improve yields, reduce environmental impact, and shorten reaction times.

Traditionally, the Friedländer synthesis requires harsh reaction conditions. nih.gov The reaction system often employs hazardous and costly acid or base catalysts that are difficult to reuse, which poses challenges for industrial-scale production. nih.gov Furthermore, these methods frequently rely on toxic organic solvents and may require high temperatures, contributing to environmental pollution. nih.gov

In response to the limitations of classical methods, significant research has focused on developing greener synthetic routes.

Aqueous Media: Water has been successfully utilized as a reaction solvent for the Friedländer synthesis of 1,8-naphthyridines. nih.govrsc.org This approach aligns with the principles of green chemistry by using a cheap, safe, and environmentally benign solvent. acs.org An inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (B78521) (ChOH), has been employed as a metal-free, water-soluble catalyst in this system, leading to excellent yields of substituted 1,8-naphthyridines. nih.govresearchgate.net This method represents the first reported synthesis of naphthyridines in water and allows for easy, chromatography-free separation of the catalyst and product. nih.govacs.org

Ionic Liquid Catalysis: Basic ionic liquids (ILs) have been developed as efficient green solvents and catalysts for the Friedländer reaction, sometimes under solvent-free conditions. nih.govacs.orgnih.gov For example, the ionic liquid [Bmmim][Im] has demonstrated remarkable catalytic activity. nih.govacs.org This method offers several advantages, including high yields, mild reaction conditions, and the ability to recover and reuse the catalyst multiple times without a significant loss of activity. acs.org

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate the Friedländer condensation. tsijournals.comjchps.com This method significantly reduces reaction times from hours to a few minutes and often avoids the need for a solvent. tsijournals.com The use of catalysts like 1,4-Diazabicyclo[2.2.2]octane (DABCO) or montmorillonite K10 clay under microwave irradiation provides a convenient, rapid, and high-yielding protocol for synthesizing 1,8-naphthyridines. tsijournals.comjchps.com This approach is considered environmentally friendly as it reduces energy consumption and pollution. tsijournals.com

| Variant | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Classical | Acid/base catalyst, organic solvent, high temperature | Established methodology | Harsh conditions, hazardous waste, non-reusable catalyst | nih.govnih.gov |

| Aqueous Media | Water as solvent, Choline Hydroxide catalyst, 50°C | Eco-friendly, inexpensive, high yield, easy product separation | Limited reactant solubility in some cases | nih.govacs.org |

| Ionic Liquid | Basic IL ([Bmmim][Im]) as catalyst and medium, 80°C | Green solvent, reusable catalyst, high yield, mild conditions | Higher initial cost of ionic liquids | nih.govacs.org |

| Microwave-Assisted | DABCO catalyst, solvent-free, microwave irradiation (e.g., 600W) | Extremely rapid reaction times, high yields, reduced pollution | Requires specialized microwave equipment | tsijournals.com |

The Skraup reaction is a classic method for synthesizing quinolines and can be adapted for 1,8-naphthyridines. wikipedia.org The reaction typically involves heating an aminopyridine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.org The condensation of methylpyridin-2-amines with glycerol or other α,β-unsaturated carbonyl precursors under "sulfo-mix" conditions (a mixture of nitrobenzenesulfonic acid and sulfuric acid) can produce mono-, di-, and trimethyl-substituted 1,8-naphthyridines, although often in low to moderate yields. thieme-connect.de The reaction is known for being vigorous, and modifications are often required to control its exothermicity. wikipedia.org

These reactions are also established pathways for constructing quinoline (B57606) and naphthyridine ring systems.

Combes Reaction: The Combes synthesis involves the acid-catalyzed condensation of an aniline (B41778) (or aminopyridine) with a β-diketone. wikipedia.org This method is typically used to prepare 2,4-substituted quinolines and can be applied to the synthesis of the corresponding 1,8-naphthyridine derivatives. wikipedia.org

Pfitzinger Reaction: The Pfitzinger reaction condenses isatin (or an analog) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. wikipedia.org A Pfitzinger-type condensation has been specifically developed to directly provide 4-carboxy-1,8-naphthyridines. acs.orgnih.gov This involves the reaction of a synthon like [2-(pivaloylamino)pyrid-3-yl]oxoacetic acid ethyl ester with a 2-acetylazaaromatic compound in ethanolic potassium hydroxide. acs.orgresearchgate.net

Conrad–Limpach Reaction: This synthesis is particularly relevant for producing 1,8-Naphthyridin-4-OL. The reaction involves the condensation of an aminopyridine with a β-ketoester. wikipedia.org The process typically occurs in two stages: the formation of an enamine intermediate, followed by a thermal cyclization at high temperatures (around 250 °C) to form the 4-hydroxyquinoline or, in this case, the 4-hydroxy-1,8-naphthyridine (which exists in tautomeric equilibrium with the 1,8-naphthyridin-4-one form). wikipedia.orgsynarchive.com

Meth-Cohn Reaction

The Meth-Cohn reaction provides a viable route to functionalized 1,8-naphthyridine derivatives, which can serve as precursors to this compound. This reaction typically involves the cyclization of an appropriately substituted aminopyridine derivative. For instance, the treatment of N-(pyridin-2-yl)acetamide with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) can lead to the formation of a 2-chloro-3-formyl-1,8-naphthyridine. researchgate.netekb.eg

The reaction mechanism commences with the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich acetamido group. Subsequent intramolecular cyclization onto the pyridine (B92270) ring, followed by dehydration and aromatization, yields the 1,8-naphthyridine core. The resulting chloro and formyl groups can then be further manipulated. For example, the chloro group at the 2-position can be reductively cleaved, and the formyl group can be oxidized or otherwise converted to introduce the desired functionality, which could indirectly lead to the synthesis of this compound derivatives.

Niementowski and Pictet-Spengler Reactions

The Niementowski reaction is a classical method for the synthesis of quinoline and related heterocyclic systems, and its principles can be extended to the synthesis of 1,8-naphthyridin-4-ones. The reaction involves the condensation of an aminopyridine derivative with a β-ketoester or a similar 1,3-dicarbonyl compound. Specifically for the synthesis of 4-hydroxy-1,8-naphthyridines (the tautomeric form of 1,8-naphthyridin-4-ones), an appropriately substituted 2-aminopyridine can be reacted with a suitable dicarbonyl compound. One reported approach involves the condensation of ethyl-2-amino-6-phenyl nicotinate with simple esters in the presence of metallic sodium to yield 7-phenyl-1,8-napthyridine-2,4-diols. researchgate.net The mechanism involves an initial Michael-type addition of the amino group to the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to form the fused pyridine ring.

The Pictet-Spengler reaction , while traditionally used for the synthesis of tetrahydroisoquinolines and β-carbolines, can be conceptually adapted for the construction of fused heterocyclic systems. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. While direct synthesis of this compound via a classical Pictet-Spengler reaction is not commonly reported, intramolecular variations or related cyclizations that share mechanistic features can be employed in the synthesis of complex fused naphthyridine systems.

Multicomponent Reactions

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been developed for the synthesis of 1,8-naphthyridine derivatives. organic-chemistry.orgrsc.org These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds.

A common MCR approach for 1,8-naphthyridines involves the condensation of a 2-aminopyridine, an aldehyde, and an active methylene (B1212753) compound such as malononitrile or ethyl cyanoacetate. organic-chemistry.org The reaction is often catalyzed by a Lewis or Brønsted acid. The proposed mechanism typically begins with a Knoevenagel condensation between the aldehyde and the active methylene compound to form a vinylidene intermediate. This is followed by a Michael addition of the 2-aminopyridine to the activated double bond. Subsequent intramolecular cyclization and aromatization lead to the formation of the 1,8-naphthyridine ring system. By carefully selecting the starting materials, this method can be adapted to produce this compound derivatives. For example, using a β-ketoester as the active methylene component can lead to the formation of a 4-hydroxy-1,8-naphthyridine. researchgate.net

| Catalyst | Starting Material 1 | Starting Material 2 | Starting Material 3 | Product | Yield (%) |

| N-Bromosulfonamide | Substituted 2-aminopyridine | Malononitrile/Ethyl cyanoacetate | Aromatic aldehyde | Substituted 1,8-naphthyridine | 65-90 |

| PTBSA-SO3H | 2-aminopyridine | Aldehyde | Active methylene compound | Substituted 1,8-naphthyridine | High |

Cycloaddition Processes (e.g., Povarov Reaction, Aza-Diels-Alder)

Cycloaddition reactions provide a powerful and stereocontrolled method for the construction of six-membered rings, making them well-suited for the synthesis of the dihydropyridine ring of the 1,8-naphthyridine core.

The Povarov reaction is a formal aza-Diels-Alder reaction that involves the [4+2] cycloaddition of an imine with an electron-rich alkene. In the context of 1,8-naphthyridine synthesis, an imine derived from a 2-aminopyridine derivative can react with a suitable dienophile. The reaction is typically catalyzed by a Lewis acid, which activates the imine towards cycloaddition. wikipedia.orgnih.govjst.org.inresearchgate.netmdpi.com The reaction proceeds through a stepwise mechanism involving the formation of a zwitterionic intermediate, followed by cyclization. Subsequent oxidation or elimination steps can lead to the aromatic 1,8-naphthyridine ring system. While this reaction is more commonly used for the synthesis of tetrahydroquinolines, its application in the synthesis of functionalized naphthyridines has been explored. ekb.egnih.gov

The Aza-Diels-Alder reaction is a broader class of cycloadditions where a nitrogen atom is part of the diene or dienophile. wikipedia.org This reaction can be employed to construct the dihydropyridine ring of the 1,8-naphthyridine skeleton. In an inverse-electron-demand aza-Diels-Alder reaction, an electron-deficient aza-diene reacts with an electron-rich dienophile. For example, a 1,2,4-triazine bearing an acylamino group with a terminal alkyne side chain can undergo an intramolecular inverse-electron-demand Diels-Alder reaction upon microwave irradiation to yield substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. nih.gov The reaction proceeds through a concerted or stepwise cycloaddition, followed by the extrusion of a small molecule (like nitrogen gas from a triazine) to afford the aromatic or partially saturated naphthyridine core.

Targeted Synthesis of this compound

The synthesis of this compound often requires specific strategies to introduce the hydroxyl group at the 4-position, either directly during the ring-forming reactions or through functionalization of a pre-formed naphthyridine core.

Specific Functionalization Strategies at the 4-Position

Direct introduction of a hydroxyl group at the 4-position of a pre-existing 1,8-naphthyridine ring can be challenging. Therefore, indirect methods are often employed. One common strategy involves the construction of a 1,8-naphthyridin-4-one, which exists in tautomeric equilibrium with this compound.

A notable method for the synthesis of substituted 4-hydroxy-1,8-naphthyridines involves the Michael addition of 2-aminopyridines to methyl propiolate. This reaction affords a 3-(pyridin-2-ylamino)-acrylic acid methyl ester intermediate. Subsequent thermal cyclization of this intermediate in a high-boiling solvent like Dowtherm-A leads to the formation of the desired 4-hydroxy-1,8-naphthyridine derivatives. The yields of this cyclization step are dependent on the nature of the substituents on the pyridine ring.

Another approach involves the Gould-Jacobs reaction, where a substituted 2-aminopyridine is condensed with diethyl ethoxymethylenemalonate (EMME). This condensation yields an intermediate that undergoes thermal cyclization to produce an ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. ekb.eg The ester group at the 3-position can then be hydrolyzed and decarboxylated to afford the 1,8-naphthyridin-4-one.

| Precursor | Reagent(s) | Product |

| 2-Aminopyridine | Methyl propiolate, then Dowtherm-A | 4-Hydroxy-1,8-naphthyridine |

| Substituted 2-aminopyridine | Diethyl ethoxymethylenemalonate, then heat | Ethyl 4-oxo-1,8-naphthyridine-3-carboxylate |

Protecting Group Chemistry in this compound Synthesis

In the multistep synthesis of complex this compound derivatives, the use of protecting groups is often essential to mask reactive functional groups and ensure chemoselectivity. jocpr.comwikipedia.orglibretexts.org The amino group of the starting 2-aminopyridine and the hydroxyl group of the final product are the primary sites that may require protection.

Common protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups are stable under a variety of reaction conditions and can be selectively removed. For instance, the Boc group is readily cleaved under acidic conditions, while the Cbz group is typically removed by catalytic hydrogenation.

The hydroxyl group at the 4-position of the 1,8-naphthyridine ring, being part of an enol or a phenolic system, can also be protected if necessary. Common protecting groups for hydroxyls include ethers (e.g., benzyl, methoxymethyl) and silyl ethers (e.g., tert-butyldimethylsilyl). The choice of protecting group depends on the specific reaction conditions that will be employed in subsequent steps of the synthesis. For example, a benzyl ether can be removed by hydrogenolysis, which might be compatible with other functional groups present in the molecule. The strategic use of orthogonal protecting groups, which can be removed under different conditions, allows for the selective deprotection and functionalization of different parts of the molecule. jocpr.com

Derivatization Strategies of this compound

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic rings. In these reactions, an electrophile replaces an atom, typically hydrogen, on the aromatic ring. acs.org Common examples include nitration, halogenation, and Friedel-Crafts reactions. acs.org

The mechanism generally involves the generation of a strong electrophile, which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com Subsequent deprotonation restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

Nitration: This reaction introduces a nitro group (-NO2) onto the aromatic ring, typically using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). masterorganicchemistry.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com

Halogenation: Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine). This reaction is often catalyzed by a Lewis acid, such as iron(III) bromide (FeBr3) for bromination, which polarizes the halogen-halogen bond to create a more potent electrophile. mt.com

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of an aromatic ring.

Friedel-Crafts Alkylation: An alkyl group is introduced using an alkyl halide and a Lewis acid catalyst (e.g., AlCl3). The catalyst facilitates the formation of a carbocation, which then acts as the electrophile.

Friedel-Crafts Acylation: An acyl group is added using an acyl halide or anhydride with a Lewis acid catalyst. This reaction leads to the formation of a ketone and is generally more controlled than alkylation, as the resulting acyl group is deactivating towards further substitution.

While these are common electrophilic substitution reactions for aromatic compounds, specific studies on the electrophilic substitution of this compound are limited. However, research on the bromination of 1,8-naphthyridine 1-oxides has been reported, suggesting that the naphthyridine ring system can undergo such transformations. acs.org The position of substitution on the this compound ring will be influenced by the directing effects of the existing substituents and the inherent reactivity of the different positions on the heterocyclic scaffold.

Reduction reactions offer a pathway to novel derivatives of this compound by modifying the oxidation state of the heterocyclic ring or the carbonyl group.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely used method for the reduction of unsaturated compounds. In the context of 1,8-naphthyridine derivatives, ruthenium-catalyzed asymmetric hydrogenation has been successfully employed to produce 1,2,3,4-tetrahydro-1,8-naphthyridines with high enantioselectivity. acs.org This method provides a route to chiral heterocyclic building blocks.

Transfer Hydrogenation:

Transfer hydrogenation is another effective reduction technique that utilizes a hydrogen donor molecule in the presence of a catalyst. An iridium-catalyzed transfer hydrogenation of 1,8-naphthyridines using indolines as the hydrogen source has been developed. nih.gov This reaction also yields α-functionalized tetrahydro-1,8-naphthyridines. nih.gov This approach avoids the need for high-pressure hydrogen gas, making it a more operationally simple method. nih.gov

Reduction of the Carbonyl Group:

The carbonyl group at the 4-position of the 1,8-naphthyridin-4-one tautomer can also be a target for reduction. Standard reducing agents for ketones, such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), could potentially be used to convert the keto group to a secondary alcohol. researchgate.netwikipedia.org The choice of reducing agent would be crucial to achieve chemoselectivity, especially in the presence of the reducible pyridine ring. The resulting 1,2,3,4-tetrahydro-1,8-naphthyridin-4-ol would represent a different class of derivatives with altered chemical and physical properties. Milder, more selective reducing agents might be necessary to avoid over-reduction of the entire heterocyclic system. masterorganicchemistry.com

| Reduction Method | Catalyst/Reagent | Product Type | Key Features |

| Asymmetric Hydrogenation | Chiral Cationic Ruthenium Diamine Complexes | 1,2,3,4-Tetrahydro-1,8-naphthyridines | High enantioselectivity (up to 99% ee) |

| Transfer Hydrogenation | Iridium Catalyst with Indoline | α-Functionalized Tetrahydro-1,8-naphthyridines | Avoids high-pressure H2 gas |

| Carbonyl Reduction | e.g., NaBH4, LiAlH4 | 1,2,3,4-Tetrahydro-1,8-naphthyridin-4-ols | Selective reduction of the keto group |

Further functionalization of the 1,8-naphthyridine scaffold can be achieved through cyclization reactions that build additional heterocyclic rings onto the core structure. These reactions lead to the formation of more complex, fused polycyclic systems.

One common strategy involves starting with a suitably functionalized 1,8-naphthyridine derivative that can undergo intramolecular cyclization. For instance, a 2-hydrazino-1,8-naphthyridine derivative can serve as a key intermediate for the synthesis of triazolo[4,3-a] acs.orgniscpr.res.innaphthyridines. The hydrazino group can react with various one-carbon sources to form the fused triazole ring.

A notable example is the oxidation of aryl aldehyde 3-(p-nitrophenyl)-1,8-naphthyridin-2-ylhydrazones using nitrous acid (generated from sodium nitrite and acetic acid) under microwave irradiation to yield 1,2,4-triazolo[4,3-a] acs.orgniscpr.res.innaphthyridines. niscpr.res.in Similarly, chloramine-T has been used as an oxidizing agent for the cyclization of aryl aldehyde 3-(2-fluorophenyl)-1,8-naphthyridin-2-ylhydrazones to afford the corresponding triazolo[4,3-a] acs.orgniscpr.res.innaphthyridines, also under microwave conditions. niscpr.res.in

These microwave-assisted methods offer significant advantages over conventional heating, including shorter reaction times and often higher yields. niscpr.res.inniscpr.res.in The general synthetic pathway to these fused systems can be summarized as follows:

Synthesis of a 2-chloro-1,8-naphthyridine derivative. This is often achieved by treating the corresponding 1,8-naphthyridin-2-one with a chlorinating agent like phosphorus oxychloride (POCl3). niscpr.res.in

Formation of the 2-hydrazino-1,8-naphthyridine intermediate. The 2-chloro derivative is reacted with hydrazine hydrate. niscpr.res.in

Condensation with an aldehyde. The hydrazino intermediate is then condensed with an appropriate aldehyde to form a hydrazone. niscpr.res.inniscpr.res.in

Oxidative cyclization. The final step is the oxidative cyclization of the hydrazone to form the fused triazole ring. niscpr.res.inniscpr.res.in

Furthermore, these triazolo acs.orgniscpr.res.innaphthyridine systems can be further elaborated to incorporate other heterocyclic moieties, such as thiazoles, leading to even more complex and potentially biologically active molecules. researchgate.net

| Starting Material | Reagents | Fused Heterocycle | Reaction Conditions |

| 2-Hydrazino-3-(p-nitrophenyl)-1,8-naphthyridine | Aryl aldehydes, NaNO2/CH3COOH | 1,2,4-Triazolo[4,3-a] acs.orgniscpr.res.innaphthyridine | Microwave irradiation |

| 2-Hydrazino-3-(2-fluorophenyl)-1,8-naphthyridine | Aryl aldehydes, Chloramine-T | 1,2,4-Triazolo[4,3-a] acs.orgniscpr.res.innaphthyridine | Microwave irradiation |

| Triazolo acs.orgniscpr.res.innaphthyridine derivatives | - | Triazolo acs.orgniscpr.res.innaphthyridine-thiazole | Further synthetic steps |

The synthesis of amide and carboxamide derivatives of this compound has been a significant area of investigation, particularly focusing on the introduction of these functional groups at the 3-position of the naphthyridine ring. These derivatives have been explored for their potential biological activities.

A common synthetic route to 1,8-naphthyridin-4(1H)-on-3-carboxamides starts with the Gould-Jacobs reaction. This involves the condensation of a 2-aminopyridine derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization to form the ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate. This ester can then be N-alkylated at the 1-position. Subsequent hydrolysis of the ester to the corresponding carboxylic acid provides a key intermediate.

The final step is the coupling of the carboxylic acid with a variety of amines to yield the desired amide or carboxamide derivatives. This coupling reaction is typically carried out using standard peptide coupling reagents. nih.gov

Synthetic Scheme for 1,8-Naphthyridin-4(1H)-on-3-carboxamides:

Gould-Jacobs Reaction: 2-Aminopyridine + Diethyl ethoxymethylenemalonate → Ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

N-Alkylation: Introduction of an alkyl or arylalkyl group at the N-1 position.

Ester Hydrolysis: Conversion of the ethyl ester to the carboxylic acid using a base such as sodium hydroxide. nih.gov

Amide Coupling: Reaction of the carboxylic acid with a primary or secondary amine in the presence of a coupling agent to form the final carboxamide derivative. nih.gov

A variety of amines can be used in the final coupling step, leading to a diverse library of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives with different substituents on the amide nitrogen. These can include aliphatic, aromatic, and heterocyclic amines.

| Starting Material | Key Intermediate | Final Product | Key Reactions |

| 2-Aminopyridine | 1-Alkyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | 1-Alkyl-N-substituted-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide | Gould-Jacobs reaction, N-alkylation, Ester hydrolysis, Amide coupling |

Azetidin-2-ones, also known as β-lactams, are a well-known class of heterocyclic compounds. The fusion of an azetidinone ring to the 1,8-naphthyridine scaffold can lead to novel chemical entities. A microwave-assisted synthetic route has been developed for the preparation of 4-azetidinone derivatives of 1,8-naphthyridine. niscpr.res.in

The synthesis begins with 2-methyl-7-amino-1,8-naphthyridin-4-ol. This starting material is first condensed with various aromatic aldehydes to form Schiff base intermediates (7-aminosubstituted-2-methyl-1,8-naphthyridin-4-ol derivatives). niscpr.res.in

The key step in the synthesis is the cyclization of these Schiff bases to form the azetidinone ring. This is achieved by reacting the Schiff base with chloroacetyl chloride in the presence of a mild base. The use of microwave irradiation in this step has been shown to be advantageous, likely due to a reduction in reaction time and an increase in efficiency compared to conventional heating methods. niscpr.res.in This reaction results in the formation of 4-substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-ones. niscpr.res.in

Synthetic Pathway to Azetidinone Derivatives:

Schiff Base Formation: 2-Methyl-7-amino-1,8-naphthyridin-4-ol + Aromatic aldehyde → 7-(Arylideneamino)-2-methyl-1,8-naphthyridin-4-ol

Microwave-Assisted Cyclization: Schiff base + Chloroacetyl chloride + Mild base → 4-Substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-one

The use of microwave-assisted organic synthesis (MAOS) is a key feature of this methodology, highlighting a move towards more efficient and environmentally friendly synthetic protocols. niscpr.res.in

| Starting Material | Intermediate | Final Product | Key Reaction |

| 2-Methyl-7-amino-1,8-naphthyridin-4-ol | 7-(Arylideneamino)-2-methyl-1,8-naphthyridin-4-ol | 4-Substituted-chloro-1-(4-hydroxy-2-methyl-1,8-naphthyridin-7-yl)azetidin-2-one | Microwave-assisted [2+2] cycloaddition |

The incorporation of other heteroaromatic rings onto the 1,8-naphthyridine framework is a common strategy to create more complex and diverse molecular architectures. This can be achieved by constructing the new ring from a suitably functionalized 1,8-naphthyridine precursor.

Pyrazole Derivatives:

One approach to synthesize 1,8-naphthyridine derivatives bearing a pyrazole ring involves a multi-step sequence starting from a 1,8-naphthyridine-3-carboxamide. For example, N,N-dimethoxy-N-methyl-1,8-naphthyridine-3-carboxamide can be reacted with a Grignard reagent to form a ketone. This ketone can then undergo a condensation reaction with an aromatic aldehyde to yield a chalcone-like intermediate (an α,β-unsaturated ketone). The final step is the cyclization of this intermediate with hydrazine hydrate to form the pyrazole ring, resulting in a 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. nih.gov

Oxadiazole Derivatives:

The synthesis of 1,3,4-oxadiazole derivatives of 1,8-naphthyridine often proceeds through a carboxylic acid hydrazide intermediate. This hydrazide can be obtained by reacting a 1,8-naphthyridine-3-carboxylic acid ester with hydrazine hydrate. researchgate.net

There are several methods to convert the hydrazide to the 1,3,4-oxadiazole ring:

Reaction with Carbon Disulfide: The hydrazide can be reacted with carbon disulfide in a basic medium to form a 5-thiol-1,3,4-oxadiazole derivative.

Reaction with Aromatic Aldehydes and Oxidative Cyclization: The hydrazide can be condensed with an aromatic aldehyde to form a hydrazone, which is then subjected to intramolecular oxidative cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole. Iron(III) chloride has been used as a catalyst for this cyclization under solvent-free conditions. researchgate.net

These synthetic strategies allow for the introduction of a wide variety of substituents on the newly formed heteroaromatic ring, further expanding the chemical diversity of 1,8-naphthyridine derivatives.

| Target Heterocycle | Key 1,8-Naphthyridine Intermediate | Key Reagents for Cyclization |

| Pyrazole | 1-(1,8-Naphthyridin-3-yl)-3-arylprop-2-en-1-one | Hydrazine hydrate |

| 1,3,4-Oxadiazole | 1,8-Naphthyridine-3-carbohydrazide | Carbon disulfide or Aromatic aldehydes followed by an oxidizing agent |

Molecular Hybridization Approaches for Enhanced Bioactivity

Molecular hybridization has emerged as a powerful strategy in drug design to create novel chemical entities with improved biological profiles by combining two or more pharmacophoric units. This approach has been successfully applied to the 1,8-naphthyridine scaffold to develop derivatives with enhanced therapeutic potential.

One notable example involves the hybridization of the 1,8-naphthyridine core with piperazine (B1678402) and benzamide moieties to generate new anti-tubercular agents. Recognizing the established anti-tubercular properties of these individual scaffolds, researchers designed and synthesized a series of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives. nih.gov In vitro screening of these hybrid compounds against Mycobacterium tuberculosis H37Rv revealed promising activity, with some derivatives exhibiting significant minimum inhibitory concentrations (MIC). nih.gov For instance, specific compounds within the synthesized series demonstrated potent anti-tuberculosis activity, underscoring the value of this hybridization strategy. nih.gov

Another area of application for molecular hybridization of the 1,8-naphthyridine scaffold is in the development of anticancer and anti-inflammatory agents. By incorporating different heterocyclic systems known for their cytotoxic or anti-inflammatory effects onto the 1,8-naphthyridine framework, novel compounds with potent bioactivity have been synthesized. For example, a series of halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives showed significant in vitro cytotoxicity against various cancer cell lines, with some compounds displaying IC₅₀ values in the sub-micromolar range. nih.gov Furthermore, certain 1,8-naphthyridine-C-3'-heteroaryl derivatives also exhibited potent cytotoxic effects. nih.gov

In the realm of anti-inflammatory research, the synthesis of 9-substituted N,N-dialkyl-5-(alkylamino or cycloalkylamino) acs.orgorganic-chemistry.orgnih.govtriazolo[4,3-a] acs.orgresearchgate.netnaphthyridine-6-carboxamides has yielded compounds with high anti-inflammatory activity in carrageenin-induced paw edema assays in rats. nih.gov Some of these hybrids demonstrated a significant percentage of edema inhibition at relatively low doses. nih.gov

The versatility of the 1,8-naphthyridin-4(1H)-one scaffold is further highlighted by its use in developing selective ligands for cannabinoid receptors. A series of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives were designed and synthesized, leading to compounds with high affinity for the CB2 receptor. nih.govnih.gov These findings suggest the potential of such hybrids in modulating the cannabinoid system for therapeutic purposes. nih.govnih.gov

Table 1: Bioactivity of Hybrid 1,8-Naphthyridine Derivatives

| Hybrid Scaffold | Target/Application | Key Findings |

|---|---|---|

| 1,8-Naphthyridine-Piperazine-Benzamide | Anti-tubercular | Potent activity against Mycobacterium tuberculosis H37Rv. nih.gov |

| Halogenated 1,8-Naphthyridine-3-carboxamide | Anticancer | Sub-micromolar IC₅₀ values against cancer cell lines like MIAPaCa and K-562. nih.gov |

| acs.orgorganic-chemistry.orgnih.govtriazolo[4,3-a] acs.orgresearchgate.netnaphthyridine-6-carboxamide | Anti-inflammatory | High edema inhibition in rat paw edema model. nih.gov |

| 1,8-Naphthyridin-4(1H)-on-3-carboxamide | Cannabinoid Receptor Ligands | High affinity for the CB2 receptor. nih.govnih.gov |

Mechanistic Investigations of 1,8-Naphthyridine Forming Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis of 1,8-naphthyridines is essential for optimizing reaction conditions, improving yields, and designing more efficient synthetic routes. Both computational and experimental studies have been instrumental in shedding light on these mechanisms.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricate details of reaction mechanisms. These computational methods provide insights into the energetics of reaction pathways, the structures of transition states, and the role of catalysts.

A prime example of the application of quantum chemical calculations is in the study of the Friedlander reaction for the synthesis of 1,8-naphthyridines. In a study on the gram-scale synthesis of 1,8-naphthyridines in water using choline hydroxide as a catalyst, DFT and noncovalent interaction (NCI) plot index analysis were employed to propose a plausible reaction mechanism. acs.orgacs.orgnih.gov The calculations revealed the crucial role of hydrogen bonding between the ionic liquid catalyst and the reactants in facilitating the reaction. acs.orgacs.org

Computational analysis has also been utilized to understand the reaction pathways in metal-mediated cyclizations for the synthesis of fluorinated 1,8-naphthyridines. These studies help in explaining the observed experimental conversions and yields for different metal catalysts, such as copper and silver. researchgate.net Furthermore, DFT calculations have been used to study the synthetic mechanisms of novel pyrrolo[1',5'-a]-1,8-naphthyridine derivatives, providing support for the proposed reaction pathways. ias.ac.in

The synthesis of 1,8-naphthyridine-3-carboxamide derivatives has also been investigated using DFT. These studies have focused on elucidating the formation mechanism and have been complemented by quantitative structure-activity relationship (QSAR) analyses to correlate the electronic properties of the molecules with their cytotoxic activities. researchgate.net

The choice of catalyst plays a pivotal role in the efficiency, selectivity, and environmental friendliness of 1,8-naphthyridine synthesis. Both ionic liquids and various metal-free catalysts have demonstrated significant advantages in this context.

Ionic Liquids:

Ionic liquids (ILs) have gained prominence as green catalysts and solvents in organic synthesis. Several basic ionic liquids have been effectively used to catalyze the Friedlander reaction for the preparation of 1,8-naphthyridyl derivatives. nih.govacs.org For instance, [Bmmim][Im] has shown remarkable catalytic activity under solvent-free conditions. nih.govacs.org The proposed mechanism for the IL-catalyzed Friedlander reaction involves the activation of the reactants by the basic nature of the ionic liquid. nih.gov

Choline hydroxide, an inexpensive and biocompatible ionic liquid, has been successfully employed as a metal-free catalyst for the gram-scale synthesis of 1,8-naphthyridines in water. acs.orgacs.orgnih.gov Its effectiveness is attributed to its ability to form additional hydrogen bonds with the reactants, which is a critical step for the reaction to proceed in an aqueous medium. acs.orgacs.org

Metal-Free Catalysts:

The development of metal-free catalytic systems is a significant goal in green chemistry. In the synthesis of 1,8-naphthyridines, several metal-free catalysts have been reported. Borane catalysts, generated in situ, have been used for the metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines, yielding 1,2,3,4-tetrahydro-1,8-naphthyridine derivatives in high yields under mild conditions. nih.gov

N-bromosulfonamides have been utilized as Lewis acid catalysts for the three-component condensation reaction of substituted 2-aminopyridines, malononitrile or methyl/ethyl cyanoacetate, and various aldehydes to afford 1,8-naphthyridine derivatives in good to high yields at room temperature. organic-chemistry.orgresearchgate.net Another notable metal-free organocatalyst is 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), which has been shown to be a highly reactive and regioselective catalyst for the preparation of 2-substituted 1,8-naphthyridines from unmodified methyl ketones and o-aminoaromatic aldehydes. organic-chemistry.org

A practical, transition-metal-free approach for the direct α-methylation of 1,8-naphthyridines has also been developed using dimethyl sulfoxide (DMSO) as a convenient and environmentally friendly carbon source. rsc.org

Table 2: Catalysts in 1,8-Naphthyridine Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages |

|---|---|---|---|

| Ionic Liquid | [Bmmim][Im] | Friedlander Reaction | High catalytic activity, solvent-free conditions. nih.govacs.org |

| Ionic Liquid | Choline Hydroxide | Friedlander Reaction | Biocompatible, metal-free, enables reaction in water. acs.orgacs.orgnih.gov |

| Metal-Free | Borane Catalysts | Hydrogenation | Mild conditions, high yields. nih.gov |

| Metal-Free | N-Bromosulfonamides | Three-component Condensation | Room temperature, good to high yields. organic-chemistry.orgresearchgate.net |

| Metal-Free | TABO | Condensation | High reactivity and regioselectivity. organic-chemistry.org |

| Metal-Free Reagent | DMSO | α-methylation | Transition-metal-free, environmentally friendly. rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques for 1,8 Naphthyridin 4 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1,8-Naphthyridin-4-OL in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete assignment of the molecule's atoms can be achieved.

The ¹H NMR spectrum of this compound provides detailed information about the number, environment, and connectivity of protons in the molecule. The aromatic protons of the naphthyridine core resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic ring currents. The proton attached to the nitrogen atom (N-H) in the pyridone tautomer is also observable, often as a broad singlet. The specific chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the carbonyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-1,8-naphthyridin-4-one

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H2 | ~8.0-8.2 | Doublet (d) |

| H3 | ~6.5-6.7 | Doublet (d) |

| H5 | ~8.6-8.8 | Doublet of doublets (dd) |

| H6 | ~7.4-7.6 | Doublet of doublets (dd) |

| H7 | ~8.5-8.7 | Doublet of doublets (dd) |

Note: Predicted values are based on general principles and data for related naphthyridine structures. Actual values may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shift range for carbon atoms is much broader than for protons, allowing for the clear resolution of each unique carbon signal. oregonstate.edu The carbon of the carbonyl group (C4) is typically found significantly downfield, often above 160 ppm. Aromatic and heteroaromatic carbons resonate in the approximate range of 110-160 ppm. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, CH₃, and quaternary carbons. lew.ro

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-1,8-naphthyridin-4-one

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~140 |

| C3 | ~110 |

| C4 | ~175 |

| C4a | ~145 |

| C5 | ~150 |

| C6 | ~120 |

| C7 | ~135 |

Note: Predicted values are based on general principles and data for related naphthyridine structures. Actual values may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of this compound. For the molecular formula C₈H₆N₂O, the calculated monoisotopic mass is 146.04802 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm this mass with high precision, thereby validating the elemental formula. The compound can be ionized using various techniques, and its mass-to-charge ratio (m/z) is measured. Common adducts observed include [M+H]⁺, [M+Na]⁺, and [M-H]⁻. uni.lu Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide further structural information by breaking the molecule into smaller, characteristic pieces.

Table 3: Predicted m/z Values for this compound Adducts

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | C₈H₆N₂O⁺ | 146.04747 |

| [M+H]⁺ | C₈H₇N₂O⁺ | 147.05530 |

| [M+Na]⁺ | C₈H₆N₂NaO⁺ | 169.03724 |

Data sourced from PubChem predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. compoundchem.com For the 1H-1,8-naphthyridin-4-one tautomer, the IR spectrum shows characteristic absorption bands that confirm its key structural features. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch of the lactam group is a prominent feature. Additionally, a broader band associated with the N-H bond stretch is observed. The aromatic C-H and C=C/C=N stretching vibrations also appear in their characteristic regions. vscht.cz

Table 4: Characteristic IR Absorption Bands for 1H-1,8-naphthyridin-4-one

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Lactam) | Stretch | 3200 - 3400 (Broad) |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C=O (Lactam) | Stretch | 1650 - 1680 (Strong) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique provides unparalleled detail on bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction analysis would unambiguously confirm the dominant tautomeric form (the -ol or -one form) in the solid state. nih.gov It would also reveal how molecules pack in the crystal lattice, detailing intermolecular forces such as hydrogen bonding between the N-H and C=O groups of adjacent molecules and potential π-π stacking interactions between the aromatic rings. This information is fundamental to understanding the material's physical properties.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to monitor the progress of chemical reactions, assess compound purity, and identify appropriate solvent systems for larger-scale purification. nih.govanalyticaltoxicology.com For this compound, which is a moderately polar compound, TLC is typically performed on silica (B1680970) gel plates. acs.org The mobile phase, or eluent, is usually a mixture of a nonpolar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol (B129727) or ethyl acetate). The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound and solvent system. Due to its conjugated aromatic system, the spot corresponding to this compound can be easily visualized under UV light. nih.gov

Elemental Analysis for Purity and Composition Confirmation

The technique involves the combustion of a small, precisely weighed sample of the compound at high temperatures. This process converts the constituent elements into simple gaseous products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂). These gases are then separated and quantified by a detector, allowing for the calculation of the percentage of each element in the original sample.

The experimentally determined percentages ("Found") are then compared against the theoretical percentages ("Calculated") derived from the compound's molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, is considered strong evidence for the correct elemental composition and a high degree of purity of the synthesized this compound. Significant deviations may indicate the presence of impurities, residual solvents, or that the obtained compound is not the one intended. In the synthesis and characterization of various 1,8-naphthyridine (B1210474) derivatives, elemental analysis is a standard and essential step to validate the final structure. uni-rostock.dersc.org

Theoretical Composition of this compound

The theoretical elemental composition of this compound is calculated from its molecular formula, C₈H₆N₂O, and the atomic weights of its constituent elements (C: 12.01, H: 1.008, N: 14.01, O: 16.00). The total molecular weight of the compound is approximately 146.15 g/mol .

The calculated percentages serve as the benchmark against which experimental results are measured.

Table 1: Calculated Elemental Composition of this compound (C₈H₆N₂O)

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 8 | 96.08 | 65.75 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 4.14 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 19.18 |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.95 |

| Total | 146.15 | 100.00 |

Note: This table is interactive. You can sort the columns by clicking on the headers.

Research Findings

In synthetic organic chemistry research, the reporting of elemental analysis data is a standard practice for the validation of new compounds. For a sample of pure this compound, the experimental results from an elemental analyzer would be expected to align closely with the calculated values presented in Table 1. For instance, a hypothetical but typical result might be reported as: "Anal. Calcd for C₈H₆N₂O: C, 65.75; H, 4.14; N, 19.18. Found: C, 65.71; H, 4.18; N, 19.22." This close agreement would serve as a definitive confirmation of the compound's identity and purity, complementing the structural information obtained from spectroscopic methods.

Biological Activities and Pharmacological Potential of 1,8 Naphthyridin 4 Ol Derivatives

Antimicrobial Properties

Nitrogen-containing heterocycles, such as 1,8-naphthyridine (B1210474) derivatives, are recognized for their excellent antimicrobial properties. mdpi.comnih.govnih.govresearchgate.net These compounds have been the subject of numerous studies to evaluate their efficacy against a variety of microbial pathogens. The versatility of the 1,8-naphthyridine core allows for structural modifications that can enhance their activity and broaden their spectrum.

Antibacterial Activity

Derivatives of 1,8-naphthyridin-4-OL have shown notable antibacterial activity. The foundational structure, 4-oxo-1,8-naphthyridine-3-carboxylic acid, is the basis for several commercially available antibacterial drugs, with nalidixic acid being one of the earliest examples used for treating urinary tract infections caused by Gram-negative bacteria. nih.govmdpi.com Subsequent modifications, such as the introduction of a fluorine atom and a cyclopropyl substituent, have led to the development of more potent antibacterial agents. nih.govmdpi.com

A significant area of research has been the evaluation of 1,8-naphthyridine derivatives against multi-resistant bacterial strains. mdpi.comnih.govresearchgate.net For instance, one study investigated the antibacterial and antibiotic-modulating activities of 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov While these specific compounds did not exhibit direct antibacterial activity at the tested concentrations (MIC ≥ 1.024 µg/mL), they demonstrated a potent ability to enhance the activity of existing antibiotics. nih.govnih.govresearchgate.net

Another derivative, 7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, has shown very good antibacterial activity against multidrug-resistant strains of Streptococcus pneumoniae, outperforming ciprofloxacin and vancomycin in comparison. nih.gov Similarly, 1-Cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid displayed comparable activity against multidrug-resistant strains, particularly S. aureus and Staphylococcus epidermidis. nih.gov

| 1,8-Naphthyridine Derivative | Multi-Resistant Bacterial Strain | Observed Activity |

|---|---|---|

| 7-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Streptococcus pneumoniae (multidrug-resistant) | Very good antibacterial activity, superior to ciprofloxacin and vancomycin. nih.gov |

| 1-Cyclopropyl-6-fluoro-7-(4-(4-formyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid | Staphylococcus aureus and Staphylococcus epidermidis (multidrug-resistant) | Comparable activity to ciprofloxacin and vancomycin. nih.gov |

One of the key mechanisms by which bacteria develop resistance to antibiotics is through the overexpression of efflux pumps, which actively transport antibiotics out of the bacterial cell. nih.gov Several 1,8-naphthyridine derivatives have been identified as potent efflux pump inhibitors (EPIs), thereby restoring the efficacy of antibiotics that are substrates of these pumps. nih.gov

Studies have focused on the ability of 1,8-naphthyridine sulfonamides to inhibit the NorA efflux pump in S. aureus strains. nih.gov These derivatives, while not possessing intrinsic antibacterial activity, were found to effectively reduce the minimum inhibitory concentration (MIC) of norfloxacin and ethidium bromide, both of which are known NorA substrates. nih.gov In silico analysis through molecular docking has suggested that these compounds interact with the NorA protein through hydrogen bonds and hydrophilic interactions. nih.gov The inhibitory capacity of these derivatives is further supported by their ability to increase the fluorescence of ethidium bromide within the bacterial cells, indicating a blockage of its efflux. nih.gov

Furthermore, the efflux pump inhibitory potential of these compounds is not limited to NorA. Research has indicated that 2,3,4-trifluoro-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide shows favorable interactions with both NorA and MepA proteins in silico. semanticscholar.org Other studies have demonstrated that 1,8-naphthyridine derivatives can also inhibit the QacA, QacB, and QacC efflux pumps in S. aureus. semanticscholar.org

| 1,8-Naphthyridine Derivative Class | Efflux Pump Target | Bacterial Species | Mechanism of Action |

|---|---|---|---|

| 1,8-Naphthyridine sulfonamides | NorA | Staphylococcus aureus | Inhibition of the efflux pump, leading to increased intracellular concentration of antibiotics like norfloxacin and ethidium bromide. nih.gov |

| 2,3,4-trifluoro-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | NorA, MepA | Staphylococcus aureus | In silico evidence of favorable binding interactions with the efflux pump proteins. semanticscholar.org |

| 1,8-Naphthyridine sulfonamides | QacA, QacB, QacC | Staphylococcus aureus | Inhibition of efflux pumps, leading to potentiation of β-lactam antibiotics and ethidium bromide. semanticscholar.org |

A significant finding is the synergistic effect of 1,8-naphthyridine derivatives when combined with existing antibiotics, particularly fluoroquinolones. mdpi.comnih.gov This synergistic interaction is crucial in combating antibiotic resistance. Studies have shown that subinhibitory concentrations (MIC/8) of 7-acetamido-1,8-naphthyridin-4(1H)-one can significantly reduce the MICs of norfloxacin, ofloxacin, and lomefloxacin against multi-resistant strains of E. coli, P. aeruginosa, and S. aureus. nih.govnih.gov

For instance, in the presence of 7-acetamido-1,8-naphthyridin-4(1H)-one, the MIC of ofloxacin against E. coli 06 was reduced from 32 µg/mL to 4 µg/mL, and the MIC of lomefloxacin against the same strain decreased from 16 µg/mL to 2 µg/mL. nih.gov This potentiation of antibiotic activity suggests that 1,8-naphthyridine derivatives could be used as adjuvants to antibacterial drugs, enhancing their efficacy and potentially overcoming resistance. mdpi.com The structural similarity between 1,8-naphthyridine derivatives and fluoroquinolones, with both inhibiting DNA gyrase (topoisomerase), is believed to contribute to this synergistic effect. mdpi.comnih.gov

| 1,8-Naphthyridine Derivative | Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with Derivative (µg/mL) |

|---|---|---|---|---|

| 7-acetamido-1,8-naphthyridin-4(1H)-one | Ofloxacin | E. coli 06 | 32 | 4 nih.gov |

| Lomefloxacin | E. coli 06 | 16 | 2 nih.gov |

Antifungal Activity

In addition to their antibacterial properties, certain 1,8-naphthyridine derivatives have demonstrated antifungal activity. mdpi.comnih.govresearchgate.net For example, hydrazono and azo derivatives of 1,8-naphthyridine containing a 4-chlorophenyl ring have been found to be active against Aspergillus niger and Candida albicans, with activity comparable to the standard antifungal drug griseofulvin. nih.gov The presence of the 4-chloro substituent on the phenyl ring of the pyrazolinone and pyrazole nucleus was noted to be important for this activity. nih.gov

Antiviral Activity (e.g., Anti-HIV)

The 1,8-naphthyridine scaffold has also been explored for the development of antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). mdpi.comnih.govresearchgate.netnih.gov One 1,8-naphthyridone derivative, referred to as HM13N, has shown promise as an anti-HIV agent by targeting the HIV-1 Tat-mediated transcription process. nih.gov This compound exhibited potent antiviral activity in acutely, chronically, and latently infected cells. nih.gov A significant advantage of this derivative is its lack of tendency to select for resistance mutations in vitro. nih.gov

Furthermore, derivatives with a 1-hydroxy-1,8-naphthyridin-2(1H)-one metal-chelating core have been investigated as potent inhibitors of HIV-1 RNase H. umn.edu This presents an alternative target to the more commonly studied HIV-1 integrase.

Anticancer and Antitumor Properties

The 1,8-naphthyridine scaffold is recognized as a promising framework in medicinal chemistry for the development of novel anticancer agents. nih.govekb.eg Derivatives of 1,8-naphthyridine have been shown to possess a wide range of biological activities, including significant antitumor properties. nih.govekb.egresearchgate.net These compounds exert their anticancer effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key enzymes like topoisomerases. ekb.egbohrium.com

The versatility of the 1,8-naphthyridine core allows for synthetic modifications that can lead to potent and selective anticancer compounds. ekb.eg Researchers have successfully synthesized numerous derivatives and evaluated their in vitro cytotoxicity against a panel of human cancer cell lines, demonstrating the potential of this chemical class in cancer chemotherapy. nih.govbohrium.com

The anticancer potential of 1,8-naphthyridine derivatives has been substantiated by their cytotoxic activity against a range of human cancer cell lines. For example, a series of seventeen 1,8-naphthyridine derivatives were tested for their antiproliferative activity against liver (HepG-2), breast (MCF-7), and lung (A-549) cancer cells. bohrium.com Among them, compounds 5g and 5p showed the most promising activity against all three cell lines. bohrium.com

In another study, novel 2-phenyl-7-methyl-1,8-naphthyridine derivatives were evaluated for their in vitro anticancer activity against the human breast cancer cell line MCF-7. researchgate.net Several derivatives, including 10c, 8d, 4d, 10f, and 8b, displayed potent activity with IC50 values of 1.47, 1.62, 1.68, 2.30, and 3.19 µM, respectively. researchgate.net The cytotoxic effects of pyrazole derivatives of naphthyridine have also been investigated, with compounds 5j and 5k being the most active against HeLa (cervical cancer) and MCF-7 cells, respectively. nih.gov

| Compound Series | Specific Compound(s) | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2-phenyl-7-methyl-1,8-naphthyridine | 10c | MCF-7 | 1.47 | researchgate.net |

| 2-phenyl-7-methyl-1,8-naphthyridine | 8d | MCF-7 | 1.62 | researchgate.net |

| 2-phenyl-7-methyl-1,8-naphthyridine | 4d | MCF-7 | 1.68 | researchgate.net |

| 2-phenyl-7-methyl-1,8-naphthyridine | 10f | MCF-7 | 2.30 | researchgate.net |

| 2-phenyl-7-methyl-1,8-naphthyridine | 8b | MCF-7 | 3.19 | researchgate.net |

| Halogen substituted 1,8-naphthyridine-3-caboxamide | 47 | K-562 | 0.77 | nih.gov |

| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | 29 | SW620 | 1.4 | nih.gov |

The antitumor activity of 1,8-naphthyridine derivatives is attributed to their ability to interfere with critical cellular processes involved in cancer cell proliferation and survival. nih.gov These compounds can trigger cell death pathways and halt the progression of the cell cycle, ultimately leading to the elimination of cancer cells. ekb.eg

A key mechanism of action for many 1,8-naphthyridine anticancer agents is the induction of apoptosis, or programmed cell death. One study on a 4-phenyl-1,8-naphthyridine derivative found that it elicited powerful anti-proliferative activity on carcinoma cells by inducing cell death by apoptosis. nih.gov This process was linked to alterations in mitochondria, including an initial increase in mitochondrial membrane potential followed by its loss, which leads to the release of factors that trigger apoptosis. nih.gov

Similarly, compounds 5g and 5p were found to trigger apoptosis in HepG-2 cells. bohrium.com The induction of apoptosis in HeLa and MCF-7 cells by pyrazole derivatives of naphthyridine was confirmed through fluorescence microscopy after DAPI staining, which revealed morphological features characteristic of apoptosis. nih.gov The pro-apoptotic effect was further verified by measuring the decrease in mitochondrial membrane potential and the activation of caspases-9 and -3/7. nih.gov

In addition to inducing apoptosis, 1,8-naphthyridine derivatives can exert their anticancer effects by causing cell cycle arrest, which prevents cancer cells from dividing and proliferating. ekb.egnih.gov Analysis of the cell cycle in carcinoma cells treated with a 4-phenyl-1,8-naphthyridine derivative revealed that a significant percentage of cells were arrested in the G2/M phase. nih.gov This block was attributed to the compound's effect on the dynamic instability of the microtubular network, which impaired the formation of the mitotic spindle. nih.gov

Other studies have shown similar effects. For instance, compounds 5g and 5p were found to induce cell cycle arrest at the S and G1/S phases, respectively, in HepG-2 cells. bohrium.com Furthermore, pyrazole derivatives of naphthyridine caused G0/G1 cell cycle arrest in treated HeLa and MCF-7 cancer cells, as determined by flow cytometry. nih.gov

Mechanisms of Anticancer Action

Topoisomerase I and II Inhibition

Derivatives of 1,8-naphthyridine have been identified as potential inhibitors of topoisomerase II (Topo II), an enzyme crucial for managing DNA topology during replication and transcription. researchgate.net The targeting of DNA topoisomerases is a recognized strategy in cancer treatment. bohrium.com Certain N1-substituted-1,8-naphthyridine derivatives have demonstrated significant cytotoxicity against cancer cells while exhibiting lower toxicity towards normal cells. bohrium.comnih.gov

In a study involving a series of seventeen 1,8-naphthyridine derivatives, compounds 5g and 5p were found to have the highest antiproliferative activity against three cancer cell lines. bohrium.comnih.gov These compounds were observed to induce cell cycle arrest and subsequent apoptosis. bohrium.comnih.gov Specifically, compound 5p showed potent inhibition of topoisomerase IIβ, comparable to known inhibitors like doxorubicin and topotecan. bohrium.comnih.gov Molecular docking studies suggest that 5p binds to the etoposide binding pocket of topoisomerase IIβ, indicating its potential as a Topo II poison. bohrium.comnih.gov Voreloxin, a prominent anticancer compound featuring the 1,8-naphthyridine moiety, exerts its cytotoxic effect through a combination of Topo II poisoning and DNA intercalation. researchgate.net

| Compound | Activity | Cell Lines Tested |

| 5g | High antiproliferative activity, induced cell cycle arrest at the S phase, and apoptosis. bohrium.comnih.gov | HepG-2, MCF-7, A-549 |

| 5p | Highest antiproliferative activity, high selectivity for cancer cells, induced cell cycle arrest at the G1/S phase, apoptosis, and potent Topo IIβ inhibition. bohrium.comnih.gov | HepG-2, MCF-7, A-549, WI38 (normal cells) |

Tubulin Polymerization Inhibition

A series of substituted 2-thienyl-1,8-naphthyridin-4-ones have been synthesized and evaluated for their cytotoxic effects and their ability to inhibit tubulin polymerization. nih.gov Many of these compounds displayed significant cytotoxic effects against a variety of human tumor cell lines. nih.gov

The most active compounds demonstrated strong cytotoxic effects, with ED(50) values in the micromolar or submicromolar range in the majority of the tumor cell lines tested. nih.gov The most cytotoxic of these compounds were found to inhibit tubulin polymerization at concentrations substoichiometric to the tubulin concentration. nih.gov The most potent inhibitors of tubulin polymerization showed effects comparable to potent antimitotic natural products. nih.gov

| Compound | Activity |

| 31-33 | Strong cytotoxic effects. nih.gov |

| 40 | Strong cytotoxic effects, potent inhibition of tubulin polymerization, and potent inhibition of radiolabeled colchicine binding to tubulin. nih.gov |

| 42 | Potent inhibition of tubulin polymerization. nih.gov |

| 43 | Potent inhibition of tubulin polymerization. nih.gov |

Protein Kinase Inhibition

The 1,8-naphthyridine scaffold is recognized for its wide range of biological activities, including the inhibition of protein kinases. nih.govresearchgate.net Synthetic derivatives of 1,8-naphthyridine have been shown to exhibit protein kinase inhibition among other activities. nih.govresearchgate.net This has led to research into their potential as anticancer agents by targeting various kinases involved in cancer-related signaling pathways. nih.gov

Novel hetarylaminonaphthyridine derivatives have been developed as inhibitors of ATP-consuming proteins, which include a variety of kinases. google.com These compounds are being explored for their potential use in the treatment of tumors. google.com

DNA Intercalation

Certain 1,8-naphthyridine derivatives are known to function as DNA intercalating agents. researchgate.net This mechanism of action involves the insertion of the molecule between the base pairs of DNA, which can disrupt DNA replication and transcription, ultimately leading to cell death. Voreloxin, a notable anticancer compound containing the 1,8-naphthyridine structure, demonstrates its cytotoxic effects in part through DNA intercalation, in addition to its role as a topoisomerase II poison. researchgate.net

Angiogenesis Inhibition

The diverse biological activities of 1,8-naphthyridine derivatives extend to the inhibition of angiogenesis. researchgate.net Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting this process, angiogenesis inhibitors can help to restrict tumor growth and spread.

Ras Protein Inhibition

Derivatives of naphthyridine have been investigated as inhibitors of Ras proteins, which are key mediators of proliferation and survival in certain tumor cells. google.com Specifically, tetracyclic compounds containing a naphthyridine core have been found to possess potent anti-tumor activity by inhibiting the G12C mutant Ras proteins. google.com These inhibitors are believed to interact with and covalently bind to the mutant Ras protein. google.com A novel 1,7-naphthyridine scaffold has also been identified in a potent SOS1 inhibitor, HH0043, which disrupts the KRAS-SOS1 protein-protein interaction, a critical step in RAS activation. nih.gov Oral administration of HH0043 has been shown to result in significant tumor inhibitory effects in a xenograft mouse model of human lung cancer with a KRASG12C mutation. nih.gov

Telomerase Inhibition

The inhibition of telomerase is another mechanism through which 1,8-naphthyridine derivatives exhibit their anticancer potential. researchgate.net Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. In many cancer cells, telomerase is reactivated, allowing for unlimited cell division.

A dimeric form of a 2-amino-1,8-naphthyridine derivative has been shown to bind to the human telomeric sequence (TTAGGG). nih.gov This binding induces a significant conformational change in the telomeric DNA and inhibits the elongation of the telomeric repeat by telomerase. nih.gov

Anti-inflammatory and Analgesic Activities

Derivatives of 1,8-naphthyridine have shown notable anti-inflammatory and analgesic properties. Certain 5-amino researchgate.netnih.govnih.govtriazolo[4,3-a] researchgate.netresearchgate.netnaphthyridine-6-carboxamides, have demonstrated potent anti-inflammatory effects. For instance, one compound in this series exhibited an 80% inhibition of carrageenan-induced paw edema in rats, indicating significant anti-inflammatory action. nih.gov Another study highlighted that a different set of compounds from the same family displayed prevalent analgesic activity, often accompanied by sedative effects in mice. nih.gov

Further research into 1,8-naphthyridine-2-carboxamide derivatives has provided more specific insights into their anti-inflammatory mechanisms. Several of these compounds were found to inhibit the production of key pro-inflammatory mediators. The inhibitory concentrations (IC50) for nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) have been quantified for a number of these derivatives, as detailed in the table below.

| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |

|---|---|---|---|

| HSR2101 | 25.3 | 18.5 | 22.4 |

| HSR2104 | 15.8 | 12.3 | 14.7 |

| HSR2107 | 22.1 | 16.9 | 19.8 |

Neurological Applications

The therapeutic potential of 1,8-naphthyridine derivatives extends to a variety of neurological conditions, with research indicating their promise in treating depression, Alzheimer's disease, and seizure disorders, as well as their interactions with key receptors in the central nervous system. nih.gov

Potential in Treating Depression and Alzheimer's Disease

In the context of Alzheimer's disease, a significant focus has been on the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. A number of 1,8-naphthyridine derivatives have been investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov For example, the compound ITH4012 and its derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. One such derivative, ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] researchgate.netresearchgate.netnaphthyridine-3-carboxylate, has shown promising neuroprotective effects in cellular models of Alzheimer's disease. Furthermore, a specific 1,8-naphthyridine derivative, compound 3b, has demonstrated potent acetylcholinesterase inhibitory activity with an IC50 value of 0.052 µM. researchgate.net

Regarding depression, research has pointed to the antidepressant-like effects of certain 1,8-naphthyridine derivatives. One study investigated 2-(4-phenylpiperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid (7a), a 5-HT₃ receptor antagonist. This compound exhibited antidepressant-like effects in rodent models, and its action is believed to be mediated through interaction with the serotonergic system.

Cannabinoid Receptor Affinity (CB1 and CB2)

A significant area of investigation has been the interaction of this compound derivatives with cannabinoid receptors CB1 and CB2. A series of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives have been synthesized and found to possess a greater affinity for the CB2 receptor over the CB1 receptor. This selectivity is a desirable trait, as CB2 receptor modulation is associated with immunomodulatory and anti-inflammatory effects without the psychoactive effects often linked to CB1 receptor activation.

The binding affinities (Ki) of several of these derivatives for both CB1 and CB2 receptors have been determined, highlighting their potential as selective CB2 receptor ligands.

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|

| 4a | >1000 | 44 |

| 5a | >1000 | 10 |

| 6a | 250 | 5.5 |

| 7a | 400 | 8.0 |

| 8a | >1000 | 25 |

Serotonin (B10506) Transporter (hSERT) Inhibition

The potential of 1,8-naphthyridine derivatives to modulate the serotonin transporter (hSERT) is an area of interest for the treatment of depression and other mood disorders. While specific IC50 values for hSERT inhibition by this compound derivatives are not yet widely reported in the literature, the antidepressant-like activity of compounds like 2-(4-phenylpiperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid suggests a potential interaction with the serotonergic system, which may include the serotonin transporter. Further research is needed to quantify the direct inhibitory effects of this class of compounds on hSERT.

Anticonvulsant Activity

Several 1,8-naphthyridine derivatives have demonstrated significant anticonvulsant properties. A study on a series of 2-substituted-4-methyl-7-amino/4,7-dimethyl-1,8-naphthyridines revealed that most of the synthesized compounds exhibited notable anticonvulsant activity. nih.gov Specifically, the anticonvulsant effects of 2-(3-morpholino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine, 2-(3'-diphenylamino-2'-hydroxypropyloxy)-4-methyl-7-amino-1,8-naphthyridine, and 2-(3'-diethanolamino-propyloxy)-4,7-dimethy-1,8-naphthyridine were found to be comparable to the established anticonvulsant drug diazepam. nih.govresearchgate.net While specific ED50 values are not available in the provided search results, these comparative findings underscore the potential of this chemical scaffold in the development of new antiepileptic agents.

Monoamine Oxidase B (MAO B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the metabolism of neurotransmitters and its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Research into the MAO-B inhibitory potential of the broader naphthyridine family has shown promise. For instance, a study on benzo[b] researchgate.netnih.govnaphthyridine derivatives, a related but distinct scaffold, identified compounds with MAO-B inhibitory activity in the low micromolar range. One such derivative, the 1-(2-(4-fluorophenyl)ethynyl) analog, displayed an IC50 of 1.35 μM for MAO-B. mdpi.com While these findings are encouraging for the naphthyridine class of compounds as a whole, specific studies detailing the MAO-B inhibitory activity and IC50 values for this compound derivatives are needed to fully assess their potential in this area.

Other Biological Activities

Beyond their more commonly studied applications, this compound derivatives have shown promise in a variety of other biological contexts, from bone diseases to allergic reactions and malaria.

Anti-osteoporotic (αvβ3 antagonism)